4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring This compound is part of the indanone family, known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like chromium trioxide in acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been reported to enhance synthetic performance .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed: The major products formed from these reactions include various substituted indanones, alcohols, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the ethyl and hydroxyl groups.
3-Methyl-1-indenone: Another derivative with a methyl group instead of an ethyl group.
6-Hydroxy-1-indenone: A compound with a hydroxyl group at a different position.
Uniqueness: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
72806-67-8 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-ethyl-7-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5,12H,2,4,6H2,1H3 |
InChI Key |
GPRYSTRJEAAXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)O |
Origin of Product |
United States |
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